4-(1-benzyl-1H-indol-3-yl)butanoic acid
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Overview
Description
4-(1-benzyl-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a butanoic acid chain at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-benzyl-1H-indole.
Alkylation: The indole is alkylated at the 3-position using a suitable alkylating agent, such as butyric acid chloride, in the presence of a base like triethylamine.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butanoic acid: Lacks the benzyl group, leading to different biological activities.
4-(1-naphthyl-1H-indol-3-yl)butanoic acid: Contains a naphthyl group instead of a benzyl group, resulting in distinct chemical properties.
Uniqueness
4-(1-benzyl-1H-indol-3-yl)butanoic acid is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets and increase its biological activity compared to similar compounds .
Properties
CAS No. |
270074-53-8 |
---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 |
Purity |
95 |
Origin of Product |
United States |
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